4-[4-(3-Chlorophenyl)piperazin-1-yl]-2,6-dimethylpyrimidine
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Overview
Description
4-[4-(3-Chlorophenyl)piperazin-1-yl]-2,6-dimethylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate the pharmacokinetic properties of drug substances . This compound is of interest in scientific research due to its potential biological activities and applications in different fields.
Preparation Methods
The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-2,6-dimethylpyrimidine typically involves a multi-step process. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dimethyl sulfoxide (DMSO) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-[4-(3-Chlorophenyl)piperazin-1-yl]-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as:
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds share a similar structure but with different substituents, leading to variations in their biological activities.
Cetirizine hydrochloride related compounds: These compounds also contain piperazine rings and are used in different therapeutic applications
Properties
Molecular Formula |
C16H19ClN4 |
---|---|
Molecular Weight |
302.80 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C16H19ClN4/c1-12-10-16(19-13(2)18-12)21-8-6-20(7-9-21)15-5-3-4-14(17)11-15/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
KTCBJWZWKKMDRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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